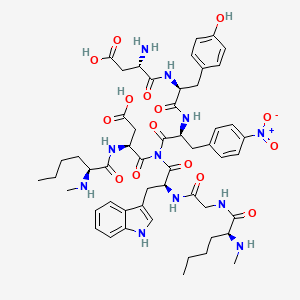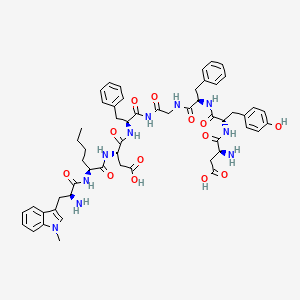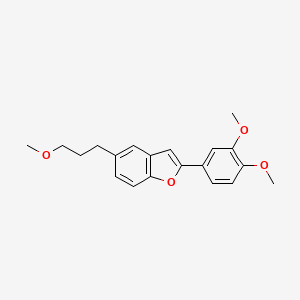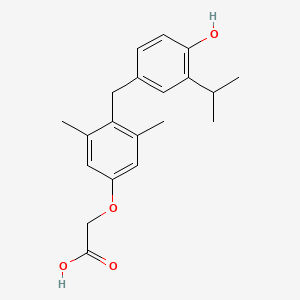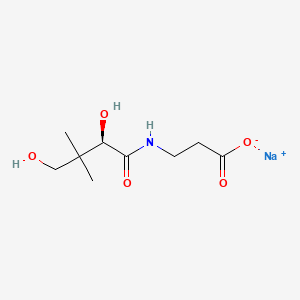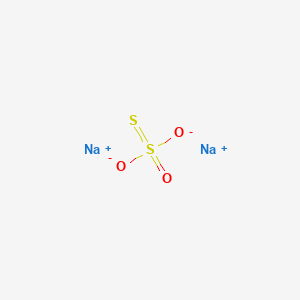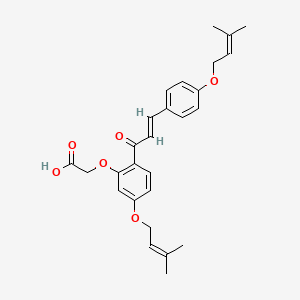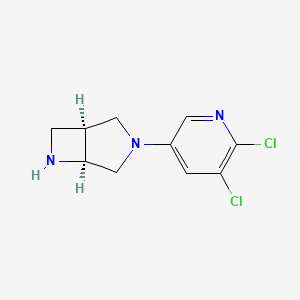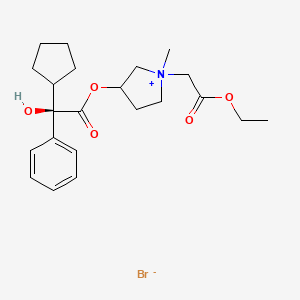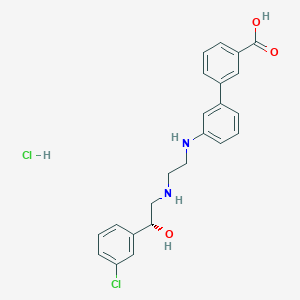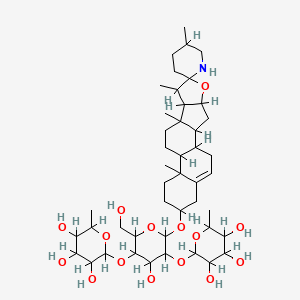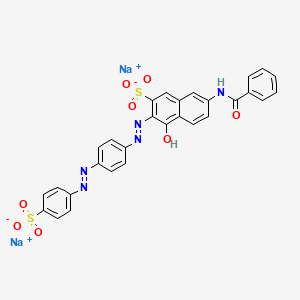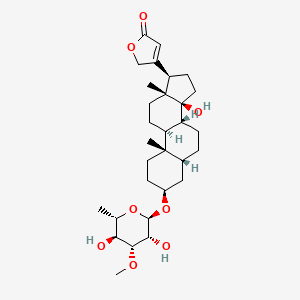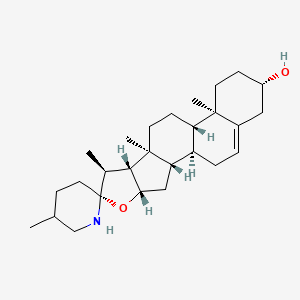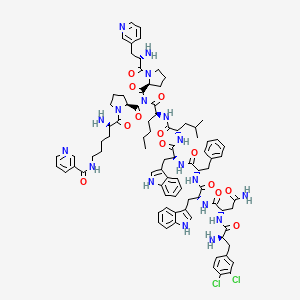
Spantide II
Übersicht
Beschreibung
Spantide II is a peptide that specifically binds to the neurokinin-1 receptor (NK-1R) and blocks inflammation associated with substance P . It is used to control inflammation, especially in skin conditions such as psoriasis and contact dermatitis .
Synthesis Analysis
The stability of Spantide II was found to decrease with an increase in pH at higher temperatures . It was also found to be relatively more stable in ethyl oleate–ethanol, ethanol–water, ethanol, and N-methyl-2-pyrrolidone .Molecular Structure Analysis
The empirical formula of Spantide II is C86H104N18O13 . Its amino acid sequence is Nicotinoyl-Lys-Pro-3Pal-Pro-Cl-Phe-Asn-Trp-Phe-Trp-Leu-Nle-NH2 . CD spectroscopy studies showed that Spantide II has a relatively stable α-helix structure in the liquid state .Chemical Reactions Analysis
At high temperatures, Spantide II undergoes lysine–proline diketopiperazine degradation . The stability of Spantide II was affected by the type of vehicle used in the study .Physical And Chemical Properties Analysis
Spantide II is a lyophilized form with a peptide content of ≥65% . It should be stored in conditions protected from light and at a temperature of −20°C .Wissenschaftliche Forschungsanwendungen
Application 1: Treatment of Skin Inflammatory Disorders
- Summary of the Application : Spantide II is a peptide that specifically binds to the neurokinin-1 receptor (NKR-1) and blocks inflammation associated with substance P . This anti-inflammatory property makes it a suitable candidate for the treatment of skin inflammatory disorders such as psoriasis and contact dermatitis .
- Methods of Application or Experimental Procedures : The stability of Spantide II was investigated under various conditions such as different pH levels, temperatures, salt concentrations, and concentrations . The influence of various dermatological vehicles (ethanol, Transcutol, propylene glycol, N -methyl-2-pyrrolidone (NMP), ethyl oleate, isopropyl myristate and laurogylcol FCC (LFCC)) on the stability of Spantide II was also studied . A high-performance liquid chromatography (HPLC) assay was developed for the analysis of Spantide II .
- Results or Outcomes : The study found that the stability of Spantide II decreased with an increase in pH at higher temperatures . Change in salt concentration did not appreciably affect the stability of Spantide II . The concentration of Spantide II in the solution had no significant influence on its stability . The stability of Spantide II was affected by the type of vehicle used in the study . Spantide II was relatively more stable in ethyl oleate–ethanol, ethanol–water, ethanol and N -methyl-2-pyrrolidone . The results of this study indicate that ethyl oleate–ethanol (1:1) and ethanol–water (1:1) could be used as potential vehicles in the development of topical formulations of Spantide II .
Application 2: Tachykinin Antagonist
- Summary of the Application : Spantide II is known to be an effective tachykinin antagonist with high potency and negligible neurotoxicity . Tachykinins are a family of peptides that are involved in various physiological and pathological processes, including pain transmission and inflammation .
- Methods of Application or Experimental Procedures : The design of Spantide II involved several structural changes to increase its potency. One significant change was the deletion of a methylene group by changing Gln6 to Asn6 . Other designs led to D-Lys(Nic)'-Pro2-Pal(3)3-Pro4-D-Phe(C12)5-Asn6-D-Trp7-Phe8-D-Trp9-Leu’0-Nle"1-NH2 .
- Results or Outcomes : Spantide II has proven to be a potent antagonist without neurotoxicity . It has a total of seven substitutions in the sequence of substance P, consisting of two natural L amino acids, one unnatural L amino acid, and four unnatural D amino acids .
Application 3: Topical Formulations for Inflammatory Skin Disorders
- Summary of the Application : Spantide II has been studied for its potential use in topical formulations for the treatment of inflammatory skin disorders .
- Methods of Application or Experimental Procedures : Spantide II lotion and gel were formulated with and without n-methyl-2-pyrrolidone (NMP) as a penetration enhancer .
- Results or Outcomes : The study aimed to develop and evaluate these topical formulations .
Application 4: Analgesic Effects
- Summary of the Application : Spantide II has been studied for its potential analgesic effects . It is believed to work by blocking the action of substance P, a neuropeptide involved in pain transmission .
- Methods of Application or Experimental Procedures : In studies, Spantide II is typically administered via injection . The dosage and frequency of administration can vary depending on the specifics of the study .
Application 5: Anti-Inflammatory Effects
- Summary of the Application : Spantide II has been studied for its potential anti-inflammatory effects . It is believed to work by blocking the action of substance P, a neuropeptide involved in inflammation .
- Methods of Application or Experimental Procedures : In studies, Spantide II is typically administered via injection . The dosage and frequency of administration can vary depending on the specifics of the study .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-(3,4-dichlorophenyl)propanoyl]amino]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-1-[(2S)-2-amino-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H104Cl2N18O13/c1-4-5-26-66(84(117)106(86(119)73-30-18-37-105(73)83(116)63(91)41-53-21-15-33-93-46-53)85(118)72-29-17-36-104(72)82(115)61(89)25-13-14-35-95-75(108)54-22-16-34-94-47-54)98-77(110)67(38-50(2)3)100-79(112)69(43-55-48-96-64-27-11-9-23-57(55)64)102-78(111)68(42-51-19-7-6-8-20-51)101-80(113)70(44-56-49-97-65-28-12-10-24-58(56)65)103-81(114)71(45-74(92)107)99-76(109)62(90)40-52-31-32-59(87)60(88)39-52/h6-12,15-16,19-24,27-28,31-34,39,46-50,61-63,66-73,96-97H,4-5,13-14,17-18,25-26,29-30,35-38,40-45,89-91H2,1-3H3,(H2,92,107)(H,95,108)(H,98,110)(H,99,109)(H,100,112)(H,101,113)(H,102,111)(H,103,114)/t61-,62-,63+,66+,67+,68+,69-,70-,71+,72+,73+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZJAARMZMEIHY-BBKUSFMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N(C(=O)C1CCCN1C(=O)C(CCCCNC(=O)C2=CN=CC=C2)N)C(=O)C3CCCN3C(=O)C(CC4=CN=CC=C4)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N(C(=O)[C@@H]1CCCN1C(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CC=C4)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H104Cl2N18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156088 | |
| Record name | Spantide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1668.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Norleucinamide, N6-(3-pyridinylcarbonyl)-D-lysyl-L-prolyl-3-(3-pyridinyl)-L-alanyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-asparaginyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl- | |
CAS RN |
129176-97-2 | |
| Record name | Spantide II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129176972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spantide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



